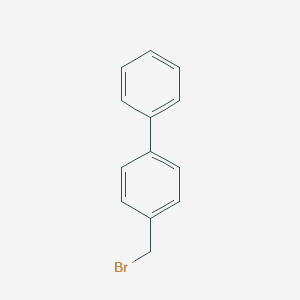

4-Bromomethylbiphenyl

Descripción

Research Context and Significance of the Biphenyl (B1667301) Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry and drug discovery. ontosight.aidoaj.orgresearchgate.net This is due to its prevalence in numerous biologically active compounds, including natural products and synthetic drugs. doaj.orgrsc.org Biphenyl derivatives have demonstrated a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aidoaj.orgnih.gov The biphenyl framework provides a versatile and structurally important backbone for the design of new therapeutic agents. rsc.org Its presence in many FDA-approved drugs highlights its importance in the development of treatments for various diseases. nih.gov

Role of the Bromomethyl Moiety in Synthetic Strategy

The bromomethyl group (-CH2Br) is a highly reactive functional group that plays a pivotal role in the synthetic utility of 4-bromomethylbiphenyl. ontosight.aismolecule.com This group acts as a potent electrophile, making the compound susceptible to nucleophilic substitution reactions. smolecule.comsmolecule.com This reactivity is fundamental to its use as a versatile building block in organic synthesis.

Key aspects of the bromomethyl moiety's role include:

Alkylation Reactions: The bromomethyl group readily reacts with various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of the biphenylmethyl group into other molecules. smolecule.com This is a common strategy in the synthesis of complex organic structures.

Formation of Reactive Intermediates: The bromomethyl group can be a precursor to the bromomethyl radical, a highly reactive species used in radical-mediated reactions. ontosight.ai

Versatile Handle for Functionalization: The bromine atom can be displaced by a wide range of functional groups, providing a convenient method for elaborating the molecular structure. cymitquimica.comcymitquimica.com

This reactivity makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and other functional materials. cymitquimica.comsmolecule.comsmolecule.com

Historical Development of this compound Research

Research into this compound and its derivatives is closely linked to the development of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". The synthesis of 4'-bromomethyl-2-cyanobiphenyl (B120350), a key intermediate for many sartans, was first reported in the early 1990s, coinciding with the commercialization of losartan, the first drug in this class.

Early synthetic methods for producing brominated biphenyl intermediates often faced challenges such as low yields and the formation of undesirable byproducts. Over the years, significant advancements have been made to improve the efficiency and selectivity of these reactions. For instance, the development of new brominating agents and the optimization of reaction conditions, including the use of photo-irradiation, have led to higher yields and purer products. patsnap.comgoogle.com

The ongoing research into this compound and related compounds focuses on developing more efficient and environmentally friendly synthetic routes. patsnap.com Its importance as a key building block in the pharmaceutical industry continues to drive innovation in its synthesis and application. For example, it has been instrumental in the synthesis of valsartan (B143634) and telmisartan, two widely prescribed ARBs. patsnap.comsioc-journal.cnrjpbcs.comscholarsresearchlibrary.comgoogle.comgoogle.comgoogleapis.comarkat-usa.orggoogle.comgoogleapis.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQLUIZFUXNFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292866 | |

| Record name | 4-Bromomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-29-5 | |

| Record name | 2567-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromomethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-(bromomethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromomethylbiphenyl and Its Derivatives

Radical Bromination Techniques

Radical bromination of the methyl group on 4-methylbiphenyl (B165694) is the most common approach to producing 4-bromomethylbiphenyl. This transformation relies on the generation of a bromine radical, which selectively abstracts a benzylic hydrogen, leading to the desired product. Several reagents and conditions have been developed to optimize this reaction in terms of yield, selectivity, and industrial scalability.

N-Bromosuccinimide (NBS) Initiated Processes

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic brominations. wikipedia.org In the synthesis of this compound and its derivatives, NBS offers a convenient and selective source of bromine radicals. google.com The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), and is often carried out in a suitable solvent like 1,2-dichloroethane (B1671644) or carbon tetrachloride at reflux temperatures. google.comprepchem.com

The Wohl-Ziegler reaction, a classic example of this process, involves refluxing a solution of the starting material and NBS in an anhydrous nonpolar solvent with a radical initiator. wikipedia.org For instance, 4'-bromomethyl-2-cyanobiphenyl (B120350) can be synthesized by dissolving 2-cyano-4'-methylbiphenyl (B41195) in 1,2-dichloroethane with NBS and a catalytic amount of benzoyl peroxide. prepchem.com The mixture is heated to reflux, and after the reaction is complete, the product is isolated. prepchem.com While effective, this method can sometimes be challenging to scale up and may require the use of hazardous chlorinated solvents. acs.orggoogle.com

Table 1: NBS-Initiated Bromination of 4-Methylbiphenyl Derivatives

| Starting Material | Radical Initiator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyano-4'-methylbiphenyl | Benzoyl Peroxide | 1,2-Dichloroethane | Not specified | prepchem.com |

| 4-Methylbiphenyl | AIBN | Carbon Tetrachloride | 82 | |

| 4-Methylbiphenyl-2'-carboxylic acid | AIBN | Methyl acetate (B1210297) | 82.5 | google.com |

| tert-Butyl 4-methylbiphenyl-2'-carboxylate | AIBN | Methyl acetate | 80 | google.com |

| 4-Methyl-2'-cyanobiphenyl | - | Methyl acetate | 83.7 | google.com |

Dibromohydantoin-Based Approaches

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as an effective alternative to NBS for the bromination of 4-methylbiphenyl derivatives. google.comorganic-chemistry.org It is considered a cost-effective and convenient reagent. organic-chemistry.org The reaction mechanism is similar to that of NBS, proceeding through a radical chain process. arabjchem.org

The use of DBDMH is often preferred in industrial settings. google.com For example, in the synthesis of telmisartan, a key intermediate is formed by the bromination of 4-methyl biphenyl-2-carboxylate with DBDMH in the presence of AIBN as a catalyst. arabjchem.org The reaction can be carried out in various solvents, including esters of organic carboxylic acids like methyl acetate and ethyl acetate, which are considered more environmentally friendly than chlorinated hydrocarbons. google.com

Table 2: Dibromohydantoin-Based Bromination

| Starting Material | Brominating Agent | Solvent | Application | Reference |

|---|---|---|---|---|

| 4-Methyl biphenyl-2-carboxylate | 1,3-Dibromo-5,5-dimethylhydantoin | Not specified | Synthesis of Telmisartan intermediate | arabjchem.org |

| 4-Methylbiphenyl derivatives | N,N'-dibromo-5,5-dimethylhydantoin | Methyl acetate, Ethyl acetate | Large-scale synthesis | google.com |

| 2-Cyano-4-methylbiphenyl | Dibromohydantoin | Dichloromethane | Synthesis of 4-Bromomethyl-2-cyanobiphenyl | sfdchem.com |

Photo-Initiated Bromination Strategies

Photo-initiated bromination offers a greener and more efficient alternative to chemically initiated methods. acs.orggoogle.com This technique utilizes light energy, often from a simple household lamp or sunlight, to initiate the radical chain reaction, eliminating the need for chemical radical initiators like AIBN or BPO. acs.orggoogle.com Visible light irradiation has been shown to be highly effective in increasing the selectivity of the reaction. oup.com

This method can be applied to the synthesis of this compound and its derivatives. google.com For instance, a convenient, green method for synthesizing 4′-(bromomethyl)-2-cyanobiphenyl uses visible light to initiate the radical chain reaction with an H2O2/HBr system as the bromine source. acs.org This approach has been successfully scaled up to multigram quantities with good yields and high purity. acs.org Continuous-flow protocols for photo-initiated benzylic brominations using NBS have also been developed, offering excellent control over reaction conditions and scalability. acs.orgacs.org

Table 3: Photo-Initiated Bromination | Starting Material | Bromine Source | Light Source | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Cyano-4'-methylbiphenyl | H2O2/HBr | LED lamp | Not specified | 71 | acs.org | | 4,4'-Dimethylbiphenyl (B165725) | NBS | Visible light | Benzene (B151609) | Quantitative | oup.com | | 4'-Methyl-2-substituted biphenyl (B1667301) | Not specified | Sunlight | Dichloromethane | Not specified | google.com | | 4-tert-Butyltoluene | NBS | Compact fluorescent lamp | Acetonitrile (B52724) | Not specified | acs.org |

Oxidative Bromination Systems (e.g., H2O2-HBr)

The hydrogen peroxide-hydrogen bromide (H2O2-HBr) system presents an environmentally friendly and efficient method for the oxidative bromination of benzylic positions. acs.orgresearchgate.net This system generates bromine in situ, avoiding the handling of hazardous elemental bromine. The reaction can be initiated by light, making it a "green" photochemical process. acs.orgresearchgate.net

This method has been successfully employed for the synthesis of this compound derivatives. A notable example is the synthesis of 4′-(bromomethyl)-2-cyanobiphenyl, where the H2O2/HBr system serves as the bromine source under visible light irradiation, resulting in a good yield and high purity of the final product. acs.org This approach is attractive for both laboratory and industrial applications due to its use of inexpensive reagents and reduced environmental impact. nih.govrsc.orgrsc.org

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of specific functionalized derivatives of this compound is crucial for the production of a wide range of pharmaceuticals.

Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

4'-Bromomethyl-2-cyanobiphenyl is a key intermediate in the synthesis of sartan drugs, a class of antihypertensives. acs.orgsfdchem.com Its synthesis typically starts from 2-cyano-4'-methylbiphenyl, which undergoes radical bromination at the benzylic position. acs.orgprepchem.com

Various methods, as described in the preceding sections, can be employed for this transformation. The classical Wohl–Ziegler bromination using NBS and a radical initiator like benzoyl peroxide in a solvent such as 1,2-dichloroethane is a common approach. acs.orgprepchem.com However, greener methods are gaining prominence. A recently developed facile and scalable method utilizes visible light to initiate the reaction with the H2O2/HBr system as the bromine source, achieving a 71% yield and 97% purity after simple filtration and washing. acs.org Another approach involves the use of dibromohydantoin in dichloromethane, which can be performed in a flow reactor setup. sfdchem.com The choice of method often depends on the desired scale, cost-effectiveness, and environmental considerations.

Table 4: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

| Starting Material | Reagents | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyano-4'-methylbiphenyl | NBS, Benzoyl Peroxide | Reflux in 1,2-dichloroethane | Not specified | Not specified | prepchem.com |

| 2-Cyano-4'-methylbiphenyl | H2O2/HBr | Visible light | 71 | 97 | acs.org |

| 2-Cyano-4'-methylbiphenyl | Dibromohydantoin | Dichloromethane, Flow reactor, 50°C, LED light | 94 | 90 | sfdchem.com |

| 4'-Methyl-2-cyanobiphenyl | Br2, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene dichloride, 40°C | 89.4 | 99.0 | google.com |

Preparation of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a significant intermediate, notably in the synthesis of angiotensin II receptor antagonists. google.com Its preparation is a focal point of extensive research, leading to the development of multiple synthetic routes.

A common and effective method involves the radical bromination of methyl 4'-methyl-2-biphenylcarboxylate. This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator. For instance, one approach uses NBS with azo(bisisobutyronitrile) (AIBN) as the initiator in a carbon tetrachloride solvent, refluxed for four hours to yield the product. prepchem.com Another variation utilizes dibenzoyl peroxide as the initiator in tetrachloromethane, achieving a high crude yield after 2.5 hours at reflux temperature. prepchem.com

To improve safety and efficiency, alternative methods have been developed. One high-yield process uses NBS and AIBN in conjunction with hydrogen peroxide in an n-hexane solvent. This method proceeds at 60°C and results in a 96.2% molar yield with high purity (99.54% by HPLC), successfully avoiding the formation of dibromo impurities. chemicalbook.com A different strategy altogether starts from 2-cyano-4'-bromomethylbiphenyl, which is converted to the target ester using methanol (B129727), water, and an industrial catalyst like sulfuric acid under elevated temperature (140-170°C) and pressure (1.0-2.5 MPa). google.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4'-methyl-(1,1'-biphenyl)-2-carboxylate | NBS, Dibenzoyl Peroxide | Tetrachloromethane | Reflux, 2.5 h | 100% (crude) | prepchem.com |

| Methyl 4'-methyl-2-biphenylcarboxylate | NBS, AIBN | Carbon Tetrachloride | Reflux, 4 h | Solid product, m.p. 48-50°C | prepchem.com |

| Methyl 4'-methyl-2-biphenylcarboxylate | NBS, AIBN, H₂O₂ | n-Hexane | 60°C, then reflux | 96.2% | chemicalbook.com |

| 2-cyano-4'-bromomethylbiphenyl | Methanol, Water, Sulfuric Acid | - | 140-170°C, 1.0-2.5 MPa | Not specified | google.com |

Synthesis of Bis(bromomethyl)biphenyl Analogues

Bis(bromomethyl)biphenyl analogues, particularly 4,4'-bis(bromomethyl)biphenyl (B1330914), are valuable cross-linking agents and precursors for polymers and other complex molecules. oup.com The synthesis of these compounds often involves the dibromination of the corresponding dimethylbiphenyl precursors.

Photobromination has proven to be a highly effective method. The visible light irradiation of 4,4'-dimethylbiphenyl with 2.2 molar equivalents of N-bromosuccinimide (NBS) in a benzene solvent can produce 4,4'-bis(bromomethyl)biphenyl in nearly quantitative yields. oup.com This photochemical approach offers high selectivity and simplifies the purification process. oup.com

An alternative industrial process involves a two-stage bromomethylation. In the first stage, paraformaldehyde reacts with hydrogen bromide to form bis-bromomethyl ether (BBME). In the second stage, the BBME is reacted with biphenyl in the presence of a Lewis acid, such as zinc bromide, in a solvent like dibromomethane. This method yields 4,4'-bis-(bromomethyl)-biphenyl at moderate temperatures (20°C to 40°C). google.com These analogues are also used in the S-alkylation of cysteine pairs in peptides. nih.gov

| Starting Material | Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,4'-Dimethylbiphenyl | Photobromination | NBS (2.2 equiv) | Visible light, Benzene | Quantitative | oup.com |

| Biphenyl | Two-Stage Bromomethylation | 1) Paraformaldehyde, HBr; 2) BBME, ZnBr₂ | Stage 1: 0°C; Stage 2: 20-40°C | Not specified | google.com |

Derivatization for Specialized Monomers (e.g., Azidomethyl Biphenyl)

The bromomethyl group on the biphenyl scaffold is readily converted to other functional groups via nucleophilic substitution, creating specialized monomers. A prominent example is the synthesis of azidomethyl biphenyl derivatives, which are precursors for amines or can be used in click chemistry.

The conversion is typically achieved by reacting the bromomethyl compound with sodium azide (B81097) (NaN₃). For instance, 4,4'-bis(azidomethyl)biphenyl (B3250017) can be prepared from 4,4'-bis(bromomethyl)biphenyl and sodium azide in dimethylformamide (DMF) at room temperature over 24 hours, resulting in a 90% yield. rsc.org Similarly, methyl 4'-azidomethylbiphenyl-2-carboxylate is synthesized from its bromomethyl precursor using NaN₃ in DMF. prepchem.com

This transformation can also be applied to more complex structures. 2-[4-(Azidomethyl)phenyl]benzonitrile is obtained by reacting 4′-(bromomethyl)biphenyl-2-carbonitrile with sodium azide in methanol at 50°C for 12 hours. nih.gov Another example is the synthesis of 5-(4'-azido-methyl-1,1'-biphenyl-2-yl)-1H-tetrazole from its bromo-analogue and NaN₃ in dry DMF, stirred at 20°C for 4-5 hours. heteroletters.org These reactions demonstrate the versatility of the bromomethyl group as a synthetic handle.

| Starting Bromomethyl Compound | Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,4'-Bis(bromomethyl)biphenyl | 4,4'-Bis(azidomethyl)biphenyl | NaN₃, DMF, Room Temp, 24 h | 90% | rsc.org |

| Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | Methyl 4'-azidomethylbiphenyl-2-carboxylate | NaN₃, DMF | Not specified | prepchem.com |

| 4′-(Bromomethyl)biphenyl-2-carbonitrile | 2-[4-(Azidomethyl)phenyl]benzonitrile | NaN₃, Methanol, 50°C, 12 h | Not specified | nih.gov |

| 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1H-tetrazole | 5-(4'-Azido-methyl-1,1'-biphenyl-2-yl)-1H-tetrazole | NaN₃, Dry DMF, 20°C, 4-5 h | Not specified | heteroletters.org |

Industrial Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction pathways, efficiency, selectivity, and by-product control to ensure a safe, economical, and environmentally responsible process.

Non-Polluting Reaction Pathways

A key goal in industrial synthesis is the development of non-polluting or "green" reaction pathways. For the bromination of 4'-methyl-biphenyl derivatives, traditional methods often use reagents and solvents that are environmentally hazardous, such as carbon tetrachloride. google.comresearchgate.net

To address this, cleaner radical reaction processes have been developed. One patented method utilizes a hydrobromic acid/alkali metal bromate (B103136) system in a two-phase aqueous/organic medium under photo-irradiation. google.comgoogle.com This approach avoids chemical initiators like benzoyl peroxide that can generate polluting decomposition products. google.com The reaction can be performed at low temperatures (0°C to 15°C), and the system allows for continuous extraction of water-soluble by-products. google.com Using sunlight or low-energy LEDs for photoinitiation further enhances the green credentials of the process, avoiding the need for high-energy mercury lamps. researchgate.netpatsnap.com Solvents like acetonitrile are also being used as greener alternatives to chlorinated solvents for light-induced brominations. acs.org

Efficiency and Selectivity in Bromination Reactions

Maximizing efficiency and selectivity is crucial for the economic viability of industrial production. Selectivity is particularly important in preventing the formation of undesired isomers or multiple bromination products. Visible light irradiation has been shown to be extremely effective in increasing the selectivity of bromination with NBS, leading to almost quantitative yields of the desired product. oup.com

The choice of reaction parameters is critical. Studies on continuous-flow photo-bromination show that temperature, solvent, and light source all have a significant impact on conversion and selectivity. acs.org For example, in the bromination of 4-tert-butyltoluene, increasing the temperature from 20°C to 40°C improved conversion, while a further increase to 60°C led to a significant decrease in selectivity for the desired monobrominated product. acs.org Another approach to enhance reactivity involves using catalytic additives. Lactic acid derivatives, for example, can act as halogen bond acceptors with NBS, increasing the electropositive character of bromine and promoting a more efficient electrophilic transfer. nsf.gov

Control of By-product Formation (e.g., Dibromo, Tribromo Impurities)

Controlling reaction conditions is the primary strategy to minimize these impurities. Excellent selectivity against dibromo by-products has been achieved by using a combination of NBS, AIBN, and hydrogen peroxide in n-hexane. chemicalbook.com In photolytic processes, controlling the temperature is vital; lower temperatures (e.g., 0°C) can significantly improve selectivity for monobromination by slowing the rate of the second bromination. acs.org The stoichiometry of the brominating agent is also key; using a slight excess (e.g., 1.05 equivalents of NBS) is often optimal, as larger excesses can promote over-bromination. acs.org Finally, purification methods like recrystallization or in-situ crystallization are employed to remove residual impurities and achieve high product purity ( >99%). rasayanjournal.co.inpatsnap.com

Mechanistic Organic Chemistry of 4 Bromomethylbiphenyl Reactivity

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group (-CH₂Br) of 4-bromomethylbiphenyl is a primary benzylic halide, rendering the methylene (B1212753) carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity is central to its role in organic synthesis. The reactions typically proceed via an Sₙ2 mechanism, characterized by a backside attack of the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. However, due to the presence of two hydrogen atoms, the product is achiral. The stability of the potential benzylic carbocation also allows for an Sₙ1 pathway under certain conditions, particularly with weaker nucleophiles or in polar, protic solvents.

The high reactivity of the C-Br bond makes this compound a versatile functionalization handle, enabling the introduction of a wide array of functional groups onto the biphenyl (B1667301) scaffold. cymitquimica.comcymitquimica.com This versatility is exploited in the synthesis of complex molecules, including pharmaceuticals and materials. For instance, it readily undergoes substitution reactions with various nucleophiles such as amines, alkoxides, and carboxylates to form the corresponding substituted biphenyl derivatives. smolecule.comcymitquimica.com This property is particularly crucial in the synthesis of angiotensin II receptor antagonists, where the bromomethyl group is alkylated by a heterocyclic moiety. google.com

A notable example is its reaction with the sodium salt of an imidazole (B134444) derivative, a key step in the synthesis of certain antihypertensive drugs. sid.ir The reaction proceeds as a standard nucleophilic substitution where the nitrogen atom of the imidazole ring acts as the nucleophile, displacing the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Derivatives

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Imidazole | 2-n-propyl-imidazole | N-alkylated imidazole | sid.ir |

| Carboxylate | Carboxylic acid salt | Ester | cymitquimica.compdx.edu |

| Cyanide | Sodium cyanide | Nitrile | cymitquimica.comcymitquimica.com |

| Phosphite | Triethyl phosphite | Phosphonate |

Reactivity of Peripheral Functional Groups in this compound Derivatives

While the bromomethyl group is the primary site of reactivity, other functional groups on the biphenyl rings of its derivatives also exhibit characteristic chemical behavior.

In derivatives such as 4'-bromomethylbiphenyl-4-carbonitrile, the cyano group (-C≡N) can undergo several important transformations. cymitquimica.com

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. A specific synthetic method involves reacting 2-cyano-4'-bromomethylbiphenyl with methanol (B129727) and water in the presence of a strong acid catalyst like sulfuric acid or methanesulfonic acid at high temperatures and pressures (140-170 °C, 1.0-2.5 MPa) to yield methyl 4'-bromomethylbiphenyl-2-carboxylate. google.com This reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis to the carboxylic acid, which is then esterified by methanol under the reaction conditions.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For example, the reduction of 4-(2-cyanophenyl)toluene using Raney Ni has been reported, which suggests a similar transformation is possible for the bromomethyl derivative. google.com

When the biphenyl scaffold contains a carboxylate group, as in 4'-bromomethyl-[1,1'-biphenyl]-4-carboxylic acid, it can undergo esterification. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid halides > anhydrides > esters > amides. pdx.edulibretexts.orgquimicaorganica.org Therefore, the carboxylic acid can be converted to more reactive derivatives like acid chlorides to facilitate esterification or other transformations. For instance, methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key intermediate in the synthesis of various compounds and is itself synthesized from the corresponding carboxylic acid or via hydrolysis of a nitrile followed by esterification. google.comatompharma.co.incymitquimica.com The ester group itself can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. asianpubs.org

Table 2: Transformations of Peripheral Functional Groups

| Derivative | Functional Group | Reaction | Product Functional Group | Reference |

| 4'-Bromomethylbiphenyl-4-carbonitrile | Cyano (-CN) | Acid-catalyzed hydrolysis & esterification | Methyl carboxylate (-COOCH₃) | google.com |

| 4'-Bromomethylbiphenyl-4-carbonitrile | Cyano (-CN) | Reduction | Primary amine (-CH₂NH₂) | google.com |

| 4'-Bromomethyl-[1,1'-biphenyl]-4-carboxylic acid | Carboxylic acid (-COOH) | Esterification with methanol | Methyl ester (-COOCH₃) | |

| Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | Methyl ester (-COOCH₃) | Reduction with LiAlH₄ | Hydroxymethyl (-CH₂OH) | google.com |

Controlled Polymerization Initiation Mechanisms

This compound serves as an effective initiator in controlled radical polymerization techniques, which allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. lookchem.com

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled radical polymerization that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. cmu.eduwikipedia.orgmdpi.com this compound is utilized as a typical alkyl halide initiator (R-X) in this process. lookchem.combloomtechz.com

The mechanism involves the following steps:

Initiation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed with a ligand) reacts with this compound. The copper complex abstracts the bromine atom, leading to the formation of a 4-methylbiphenyl (B165694) radical and the oxidized metal complex (e.g., Cu(II)Br₂). wikipedia.orgmdpi.com

Propagation: The generated radical adds to a monomer molecule (e.g., styrene, (meth)acrylates) to start the polymer chain growth. cmu.eduwikipedia.org

Reversible Deactivation: The higher oxidation state metal complex can reversibly transfer the halogen atom back to the propagating radical, reforming the dormant species (a polymer chain with a terminal bromine atom) and the lower oxidation state catalyst. This reversible deactivation is key to maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled chain growth. mdpi.com

The efficiency of this compound as an ATRP initiator stems from the benzylic nature of the C-Br bond, which facilitates its reversible cleavage by the transition metal catalyst. This allows for the controlled polymerization of various vinyl monomers, leading to the formation of well-defined polymers with a biphenyl moiety at one end of the chain. bloomtechz.com

Advanced Spectroscopic and Structural Elucidation of 4 Bromomethylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Bromomethylbiphenyl by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹³C NMR spectrum of this compound displays a series of signals corresponding to the thirteen distinct carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the biphenyl (B1667301) framework. The presence of the electron-withdrawing bromomethyl group (-CH₂Br) and the second phenyl ring causes a predictable dispersion of the signals.

The benzylic carbon of the bromomethyl group is significantly deshielded by the adjacent bromine atom and typically appears in the range of 30-40 ppm. The aromatic carbons exhibit chemical shifts in the typical range of 120-140 ppm. The quaternary carbons (C1, C1', and C4) can be distinguished from the protonated aromatic carbons, although quaternary carbons are often weaker in intensity. Substituent effects cause the carbon atom directly attached to the bromomethyl group (C4) to shift downfield, while other carbons in the same ring also experience smaller shifts. The carbons of the unsubstituted phenyl ring show a pattern similar to that of biphenyl itself.

Table 1: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| -C H₂Br | ~33 |

| Aromatic C -H | ~127-130 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹H NMR spectrum provides complementary information, revealing the number and connectivity of hydrogen atoms. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), this compound exhibits distinct signals for the methylene (B1212753) and aromatic protons. chemicalbook.com

A characteristic singlet is observed for the two protons of the methylene group (-CH₂Br), typically appearing around 4.5 ppm. chemicalbook.com This downfield shift, compared to a typical alkyl proton, is due to the deshielding effect of the adjacent electronegative bromine atom.

The aromatic region of the spectrum, between 7.2 and 7.6 ppm, is more complex due to the signals from the nine aromatic protons. chemicalbook.com These protons on the two phenyl rings exhibit coupling with each other, resulting in a series of multiplets. The protons on the substituted ring often appear as two distinct doublets, while the protons on the unsubstituted phenyl ring can present as a more complex multiplet pattern. chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₂Br | ~4.53 | Singlet | 2H |

Source: Data compiled from ChemicalBook. chemicalbook.com

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺). chemicalbook.com Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weights calculated with each bromine isotope (approximately 246 and 248 amu). chemicalbook.com This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

Common fragmentation patterns involve the cleavage of the C-Br bond, which is relatively weak. This results in a significant peak corresponding to the loss of the bromine atom, leading to the formation of the biphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167. chemicalbook.com This fragment is often the base peak in the spectrum due to its stability. chemicalbook.com Further fragmentation of the biphenyl ring system can also be observed. GC-MS can be employed for impurity profiling, separating volatile impurities before they enter the mass spectrometer. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

|---|---|

| 248 | [C₁₃H₁₁⁸¹Br]⁺ (Molecular Ion) |

| 246 | [C₁₃H₁₁⁷⁹Br]⁺ (Molecular Ion) |

| 167 | [C₁₃H₁₁]⁺ (Biphenylmethyl cation) |

Source: Data compiled from ChemicalBook. chemicalbook.com

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound, typically recorded using a KBr wafer, reveals characteristic absorption bands corresponding to specific functional groups. nih.gov

Key vibrational frequencies include:

Aromatic C-H Stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the -CH₂- group, found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the biphenyl ring system.

CH₂ Bending (Scissoring): A band around 1450 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond typically appears in the far-infrared region, usually between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic rings.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. The biphenyl system in this compound acts as the primary chromophore.

The UV-Vis spectrum of biphenyl derivatives is characterized by strong absorption bands resulting from π → π* electronic transitions within the conjugated system of the aromatic rings. science-softcon.de The spectrum of this compound is expected to show intense absorption bands in the UV region, typically below 300 nm. The position and intensity of the absorption maximum (λₘₐₓ) can be influenced by the solvent and the presence of substituents. The bromomethyl group, while not part of the conjugated system, can have a minor electronic influence on the chromophore.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, studies on its derivatives provide critical structural insights. nih.gov For example, the analysis of related functionalized terpyridine structures incorporating a bromophenyl moiety reveals key geometric parameters. nih.gov

These studies allow for the precise measurement of:

Bond Lengths and Angles: Confirming the expected geometries of the phenyl rings and the tetrahedral arrangement around the methylene carbon.

Dihedral Angle: A crucial parameter in biphenyl derivatives is the dihedral (twist) angle between the planes of the two phenyl rings. In the solid state, this angle is a balance between steric hindrance (favoring a twisted conformation) and conjugation (favoring a planar conformation).

Crystal Packing and Intermolecular Interactions: X-ray diffraction reveals how molecules are arranged in the crystal lattice. In derivatives of this compound, interactions such as halogen bonding (involving the bromine atom), C-H···π interactions, and π-π stacking can play significant roles in dictating the supramolecular architecture. mdpi.com

Conformational Analysis (Dihedral Angles)

The defining structural feature of the biphenyl scaffold is the rotational flexibility around the central carbon-carbon single bond that connects the two phenyl rings. The degree of twisting between these rings is described by the dihedral angle. In an idealized, non-substituted biphenyl molecule, a balance exists between two opposing effects: π-conjugation, which favors a planar conformation (0° dihedral angle) to maximize orbital overlap, and steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation.

In the case of this compound and its derivatives, X-ray crystallographic studies of closely related compounds reveal that the molecule consistently adopts a non-planar, twisted conformation in the solid state. This twisting minimizes steric repulsion between the two aromatic rings. While the crystal structure for the parent this compound is not available, analysis of several key derivatives provides a clear and consistent picture of its likely conformation.

Detailed research findings from crystallographic studies of these derivatives show a significant deviation from planarity, with dihedral angles typically ranging from approximately 46° to 62°. This demonstrates a clear energetic preference for a twisted arrangement.

For instance, the structure of 5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, which contains the this compound core, shows a dihedral angle of 52.88(8)° between the two phenyl rings. Similarly, in 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester, the angle between the phenyl ring and the methyl bromophenyl ring is found to be 62.32(21)°. A third derivative, 2-[4-(azidomethyl)phenyl]benzonitrile, which is synthesized from a bromomethylbiphenyl precursor, exhibits a dihedral angle of 46.41(7)°.

These findings are summarized in the table below. The consistent observation of a twisted conformation across these varied derivatives strongly indicates that this compound itself adopts a non-planar structure, with the phenyl rings twisted relative to one another to achieve a lower energy state.

| Derivative of this compound | Dihedral Angle Between Phenyl Rings (°) |

|---|---|

| 5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole | 52.88 |

| 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester | 62.32 |

| 2-[4-(Azidomethyl)phenyl]benzonitrile | 46.41 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. In bromomethyl-substituted aromatic compounds, several types of interactions are known to be significant in determining the crystal packing. These include halogen bonds (Br···Br contacts), weak C—H···Br hydrogen bonds, and π-stacking or C—H···π interactions involving the aromatic rings. researchgate.net

Studies on various bromo- and/or bromomethyl-substituted benzenes have shown that the packing patterns are frequently dominated by Br···Br contacts and C—H···Br hydrogen bonds. researchgate.net The Br···Br interactions, where the distance is shorter than the sum of the van der Waals radii (approximately 3.70 Å), play a crucial role in the crystal assembly of many such compounds. These can be classified into different types depending on the geometry of the interaction.

Furthermore, the hydrogen atoms of the bromomethyl group and the aromatic rings can act as donors for weak hydrogen bonds with the bromine atom of a neighboring molecule (C—H···Br). These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

The interplay of these various forces—steric repulsion, halogen bonding, hydrogen bonding, and π-interactions—dictates the final, most stable three-dimensional arrangement of this compound molecules in the solid state, leading to a specific and repeating crystal lattice structure.

| Interaction Type | Description | Typical Atoms Involved |

|---|---|---|

| Halogen Bonding | A non-covalent interaction involving a halogen atom. | C—Br ··· Br—C |

| Weak Hydrogen Bonding | An electrostatic interaction between a C-H bond and an electronegative atom. | C—H ··· Br |

| C—H···π Interaction | Interaction between a C-H bond and the face of an aromatic π-system. | C—H ··· (Phenyl Ring) |

| π-π Stacking | Non-covalent interaction between aromatic rings. | (Phenyl Ring) ··· (Phenyl Ring) |

Applications of 4 Bromomethylbiphenyl in Advanced Chemical and Biomedical Sciences

Pharmaceutical and Medicinal Chemistry Applications

4-Bromomethylbiphenyl is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly a class of antihypertensive drugs known as angiotensin II receptor antagonists (sartans). Its bifunctional nature, featuring a reactive bromomethyl group and a biphenyl (B1667301) backbone, makes it a versatile building block for creating complex molecular architectures.

The biphenyl scaffold of this compound is a core structural element for many angiotensin II receptor blockers (ARBs), commonly referred to as sartans. These drugs are widely prescribed for the management of hypertension. The synthesis of these drugs often involves the alkylation of a heterocyclic moiety with this compound or a derivative thereof.

Telmisartan: this compound is a key precursor in the synthesis of Telmisartan. In a common synthetic route, a derivative, 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester, is used to alkylate a bis-benzimidazole intermediate. rjpbcs.comarkat-usa.org This alkylation step is crucial for connecting the biphenyl portion of the molecule to the heterocyclic core of Telmisartan. rjpbcs.com The use of the tert-butyl ester derivative can present challenges due to its poor stability and short shelf-life. arkat-usa.org

Valsartan (B143634): The synthesis of Valsartan also utilizes derivatives of this compound. For instance, N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole is a key intermediate that reacts with L-valine methyl ester. google.comgoogle.comhuatengsci.com This reaction is a critical step in building the final Valsartan molecule. Another approach involves the condensation of a 4-halomethyl-2'-cyanobiphenyl with L-valine benzylester. google.comgoogle.com

Table 1: Use of this compound Derivatives in Sartan Synthesis

| Drug | Key Intermediate Derived from this compound | Reactant |

| Telmisartan | 4'-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester | Bis-benzimidazole moiety |

| Valsartan | N-(Triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole | L-valine methyl ester |

Irbesartan: The synthesis of Irbesartan frequently involves the condensation of 4'-bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro non-1-en-4-one. acgpubs.orgrasayanjournal.co.in This reaction forms a key intermediate in the production of Irbesartan. rasayanjournal.co.in Alternative synthetic strategies may also employ 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole. epo.org

Losartan: In the synthesis of Losartan, a key step involves the reaction of N-triphenylmethyl-5-[2-(4'-bromomethylbiphenyl)]tetrazole with 2-n-butyl-4-chloro-5-formyl imidazole (B134444). newdrugapprovals.org Another synthetic pathway utilizes the reaction of 4'-(bromomethyl)-2-cyanobiphenyl with 2-n-butyl-4-chloro-5-formyl imidazole. newdrugapprovals.org

Table 2: this compound Derivatives as Precursors for Irbesartan and Losartan

| Drug | Key Intermediate Derived from this compound | Reactant |

| Irbesartan | 4'-Bromomethyl-biphenyl-2-carbonitrile | 2-Butyl-1,3-diaza-spiro non-1-en-4-one |

| Irbesartan | 5-(4'-Bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 2-Butyl-1,3-diaza-spiro non-1-en-4-one |

| Losartan | N-Triphenylmethyl-5-[2-(4'-bromomethylbiphenyl)]tetrazole | 2-n-Butyl-4-chloro-5-formyl imidazole |

| Losartan | 4'-(Bromomethyl)-2-cyanobiphenyl | 2-n-Butyl-4-chloro-5-formyl imidazole |

Protein tyrosine phosphatase 1B (PTP1B) is a recognized therapeutic target for diabetes and obesity. mdpi.com The development of PTP1B inhibitors is an active area of research. While direct synthesis of PTP1B inhibitors using this compound is not extensively detailed in the provided context, the biphenyl structure is a common motif in various enzyme inhibitors. The search for potent and selective PTP1B inhibitors has led to the investigation of a wide range of molecular scaffolds. nih.govnih.govopenalex.org Competitive and reversible inhibitors of PTP1B have been synthesized using phosphotyrosine mimetics. bioworld.com The versatility of this compound in chemical synthesis suggests its potential as a building block for novel PTP1B inhibitors, although specific examples are not prevalent in the immediate search results.

Angiotensin II receptor antagonists are known to be highly bound to plasma proteins. nih.gov Understanding the protein binding characteristics of these drugs is crucial for their pharmacokinetic and pharmacodynamic profiles. nih.gov While the direct use of this compound in protein-binding studies is not explicitly described, its role as a fundamental component of the sartan class of drugs means that the physicochemical properties it imparts to the final drug molecule are integral to these binding interactions. The biphenyl group contributes to the lipophilicity of the sartans, which influences their binding to proteins like albumin. nih.gov Radioligand binding assays and techniques like Biacore are used to study these interactions. nih.govnih.govbiorxiv.org

Pyrazolines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including neuropharmacological and anticancer effects. nih.govjapsonline.com The synthesis of substituted pyrazoline derivatives often involves the cyclocondensation of chalcones with hydrazine derivatives. japsonline.comresearchgate.net While the direct application of this compound in the synthesis of the pyrazoline ring itself is not a common method, its biphenyl moiety can be incorporated into the precursor molecules. For instance, a chalcone bearing a biphenyl group could be synthesized and subsequently converted to a pyrazoline. The reactive bromomethyl group would also allow for post-synthesis modification of a pyrazoline scaffold, enabling the attachment of the biphenylmethyl group to explore structure-activity relationships. nih.govresearchgate.net

Design and Synthesis of Curcumin-Biphenyl Carbonitrile Conjugates for Biological Evaluation

The strategic design of hybrid molecules that combine the structural features of different pharmacophores is a promising approach in drug discovery. One such endeavor involves the synthesis of curcumin-biphenyl carbonitrile conjugates, which are being investigated for their potential as novel anticancer agents. In a notable study, a series of these conjugates were designed and synthesized with the objective of evaluating their cytotoxicity against PANC1 cell lines. scispace.com

The design process involved identifying three lead molecules (CD1, CD2, and CD3) that exhibited the best binding affinity towards the KRAS protein, a key target in cancer therapy. scispace.com The docking scores for these molecules were -6.80 for CD1, -7.21 for CD2, and -7.05 for CD3, indicating a strong potential for interaction with the target protein. scispace.com

The synthesis of these curcumin-biphenyl carbonitrile conjugates was followed by structural characterization using various spectroscopic methods, including 1H-NMR, FTIR, and Mass spectrometry, to confirm the intended molecular structures. scispace.com Furthermore, the drug-like properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of the synthesized compounds were predicted using computational analysis, with most parameters falling within an acceptable range. scispace.com

The stability of the synthesized conjugates was assessed using force degradation methods as per ICH guidelines, and all three novel curcumin analogues were found to be stable over a three-month period. scispace.com The in vitro cytotoxic assessment against PANC 1 cancer cell lines, performed using the MTT assay, revealed significant anti-proliferative activities. scispace.com The IC50 values were determined to be 67.51 μM for CD1, 45.27 μM for CD2, and 168.60 µg/ml for CD3. scispace.com

These findings suggest that curcumin-biphenyl carbonitrile conjugates represent a viable pharmacophore for targeting the KRAS protein and hold promise for the development of new and effective curcumin-based anticancer agents. scispace.com

| Compound ID | Docking Score (KRAS) | IC50 (PANC 1) |

| CD1 | -6.80 | 67.51 μM |

| CD2 | -7.21 | 45.27 μM |

| CD3 | -7.05 | 168.60 µg/ml |

Materials Science and Polymer Chemistry Applications

Building Block for Complex Molecular Architectures

The field of materials science is increasingly focused on the rational design and synthesis of complex three-dimensional molecules to create materials with novel functions. illinois.edu this compound serves as a valuable building block in this endeavor due to its rigid biphenyl core and the reactive bromomethyl group. This combination allows for its incorporation into larger, well-defined molecular architectures. semanticscholar.org The ability to create complex structures from simple molecular building blocks is crucial for the development of advanced materials such as molecular sieves, gas storage materials, and catalysts. nih.gov

The "building-block" approach simplifies the synthesis of intricate 3D molecules, making them more accessible for a wide range of applications in medicine, materials science, and energy. illinois.edu By incorporating specific structural motifs, like the biphenyl unit, directly into the building blocks, chemists can construct target molecules with a high degree of control over their three-dimensional shape. illinois.edu This modularity also facilitates the creation of derivatives by simply exchanging one building block for another, allowing for the systematic exploration of structure-function relationships. illinois.edu

Recent advancements have introduced new classes of chemical building blocks, such as TIDA boronates, which are designed to snap together and form complex 3D structures. illinois.edu These next-generation building blocks offer enhanced stability and enable synthesis under a broader range of conditions, including in water. illinois.edu The underlying principle is that three-dimensionality is intrinsically linked to function, and by providing a toolkit of 3D-optimized building blocks, researchers can unlock new possibilities in the design of functional materials. illinois.edu The careful selection and design of these fundamental units are paramount, as the properties and functions of the final material are a direct consequence of the innate characteristics of the building blocks. semanticscholar.org

Monomer in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures. cmu.edusigmaaldrich.com Among the most powerful CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comyoutube.com These techniques rely on establishing a dynamic equilibrium between active and dormant species, allowing for the controlled addition of monomer units to the growing polymer chain. youtube.com

This compound can potentially be utilized in CRP, particularly in ATRP. The carbon-bromine bond in the bromomethyl group can be homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical that can initiate polymerization. youtube.com This process transforms this compound into an initiator for the polymerization of various vinyl monomers.

The versatility of CRP allows for the synthesis of a wide array of polymer architectures, including block copolymers, graft copolymers, and star polymers. cmu.edu For instance, a polymer with a terminal bromine functionality can act as a macroinitiator for the subsequent polymerization of a different monomer, leading to the formation of block copolymers. cmu.edu This approach has been successfully employed to synthesize AB and ABA type block copolymers. cmu.edu The ability to create such complex polymer structures is essential for developing advanced materials for applications in surface modification, drug delivery, and nanotechnology. sigmaaldrich.com

Precursor for Advanced Functional Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. espublisher.comnih.gov Their high surface areas, tunable pore sizes, and versatile functionalities make them highly attractive for a wide range of applications, including gas storage, separation, and catalysis. espublisher.comresearchgate.net The properties of a MOF are largely determined by the choice of the metal center and the organic linker. espublisher.com

Biphenyl-based ligands are frequently employed in the synthesis of MOFs due to their rigidity and ability to create robust and porous frameworks. While direct use of this compound as a primary linker is less common, it can be functionalized to introduce coordinating groups, such as carboxylates, that can then bind to metal centers. For example, a related compound, 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, has been used to construct MOFs with interesting structural features and catalytic activities. researchgate.net

The synthesis of MOFs can be achieved through various methods, including hydrothermal or solvothermal techniques, where the components are heated in a solvent. mdpi.com The resulting MOF structure can exhibit high porosity and thermal stability. researchgate.net For instance, a copper-based MOF constructed from a biphenyl dicarboxylate ligand showed a two-fold interpenetrated 3D structure with large one-dimensional open channels. researchgate.net Such materials have demonstrated potential in catalysis, for example, in cyanosilylation reactions and the cycloaddition of CO2 with epoxides. researchgate.net

High-energy-density materials (HEDMs) are a critical class of advanced materials that store and release large amounts of chemical energy. nih.gov The development of new HEDMs is focused on achieving high density, positive heat of formation, good thermal stability, and low sensitivity to external stimuli. nih.govbohrium.com One of the key strategies in designing HEDMs is to incorporate nitrogen-rich functional groups or heterocyclic rings into the molecular structure. bohrium.com

While this compound itself is not a high-energy material, its biphenyl core can serve as a scaffold for the introduction of energetic functionalities. The development of HEDMs often involves multi-step synthetic routes starting from commercially available reagents. nih.gov The biphenyl structure can provide a stable and dense backbone onto which nitro groups or other explosophores can be attached.

The performance of an energetic compound is significantly influenced by its density, as detonation pressure and velocity are highly dependent on this parameter. nih.govbohrium.com Therefore, molecular structures that allow for efficient crystal packing are desirable. The rigid nature of the biphenyl unit can contribute to a higher crystal density in the final energetic compound. Research in this area is ongoing, with a focus on designing and synthesizing novel molecules that balance high performance with acceptable safety characteristics. researchgate.net

Organic Light-Emitting Diode (OLED) Components

This compound serves as a versatile precursor in the synthesis of various organic semiconductors utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). The biphenyl core of the molecule provides a rigid and electronically conductive backbone, which is a desirable characteristic for charge transport and luminescent materials in OLEDs. The presence of the reactive bromomethyl group allows for the facile introduction of this biphenyl moiety into larger molecular architectures, making it a valuable building block for hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials.

The general structure of an OLED consists of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to produce light. The efficiency and stability of the OLED are highly dependent on the chemical structure and properties of the organic materials used in each layer. Biphenyl derivatives are frequently employed in these materials to enhance their thermal stability and charge-transporting capabilities.

While specific commercial examples often remain proprietary, the chemical literature provides numerous instances of synthetic strategies for OLED materials where this compound or its derivatives are logical and effective building blocks. For instance, the synthesis of novel hole-transporting materials often involves the reaction of biphenyl derivatives with naphthylphenyl amine groups. Similarly, electron-transporting materials can be synthesized by incorporating biphenyl moieties into molecules containing electron-deficient heterocyclic rings, such as oxadiazoles or triazoles. Furthermore, the biphenyl unit can be integrated into the backbone of emissive polymers to tune their photoluminescent properties.

The following table outlines the potential applications of this compound in the synthesis of different types of OLED materials, along with the general synthetic approaches and the resulting material properties.

Table 1: Potential Applications of this compound in OLED Component Synthesis

| OLED Component | General Synthetic Approach | Resulting Material Properties |

|---|---|---|

| Hole-Transporting Materials (HTMs) | Reaction with triarylamine derivatives via nucleophilic substitution. | Enhanced thermal stability, good hole mobility, and amorphous film-forming ability. |

| Electron-Transporting Materials (ETMs) | Incorporation into molecules with electron-deficient heterocycles (e.g., oxadiazoles, triazoles). | Improved electron injection and transport, and good thermal stability. |

| Emissive Materials/Polymers | Use as a monomer in polymerization reactions (e.g., for polyfluorene or PPV derivatives). | Tunable emission color, high photoluminescence quantum yield, and good processability. |

| Bipolar Host Materials | Combination of electron-donating and electron-accepting moieties on the biphenyl core. | Balanced charge transport, high triplet energy, and improved device efficiency. |

Viologen-Based Porous Ionic Polymers for Catalytic Applications (e.g., CO2 Fixation)

This compound is a key monomer in the synthesis of viologen-based porous ionic polymers (PIPs), which have emerged as highly effective heterogeneous catalysts for various chemical transformations, most notably the fixation of carbon dioxide (CO₂). These polymers are constructed through the Menshutkin reaction, where 4,4'-bipyridine reacts with 4,4'-bis(bromomethyl)biphenyl (B1330914) (a derivative of this compound) to form a crystalline and porous polymeric network. nih.govnih.gov

The resulting viologen-based porous ionic polymers, often denoted as VIP-Br, possess several advantageous features for catalysis. The porous structure provides a high surface area and accessible active sites, while the ionic nature of the polymer, with dicationic viologen units and bromide counter-anions, plays a crucial role in the catalytic cycle. nih.govnih.gov

A significant application of these materials is in the cycloaddition of CO₂ to epoxides to produce valuable cyclic carbonates, a 100% atom-economical reaction. nih.gov The VIP-Br catalyst has demonstrated remarkable activity and selectivity for this transformation under mild conditions, such as atmospheric pressure and low temperatures. nih.govnih.gov For example, in the reaction of CO₂ with epichlorohydrin, VIP-Br can achieve a 99% yield of the corresponding cyclic carbonate at 40°C and 1 bar of CO₂. nih.govnih.gov

The catalytic mechanism is believed to involve a synergistic effect between the bromide anions and hydrogen bond donors, such as water molecules, present within the porous structure. nih.govnih.gov The bromide anion acts as a nucleophile that attacks the epoxide ring, opening it and creating an alkoxide intermediate. This intermediate then reacts with CO₂ to form a carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the bromide anion. The hydrogen bond donors are thought to activate the epoxide, making it more susceptible to nucleophilic attack.

One of the key advantages of using these viologen-based porous ionic polymers is their heterogeneity, which allows for easy separation from the reaction mixture and reusability. Studies have shown that the VIP-Br catalyst can be recovered and reused multiple times without a significant loss of its catalytic activity, making it a sustainable and cost-effective catalytic system. nih.govnih.gov

The versatility of this catalytic system has been demonstrated with a range of different epoxide substrates, consistently affording high yields of the corresponding cyclic carbonates under mild conditions. nih.gov

Table 2: Catalytic Performance of VIP-Br in CO₂ Cycloaddition with Various Epoxides

| Epoxide Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Epichlorohydrin | 40 | 12 | 99 |

| Propylene oxide | 60 | 24 | 95 |

| 1,2-Butylene oxide | 60 | 24 | 92 |

| Styrene oxide | 80 | 24 | 85 |

Data sourced from studies on viologen-based porous ionic polymers for CO₂ fixation. nih.gov

Computational and Theoretical Investigations of 4 Bromomethylbiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels. nih.govepfl.ch

For 4-Bromomethylbiphenyl, DFT calculations can map the electron density, revealing the distribution of charge across the molecule. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. semanticscholar.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other reagents and biological macromolecules. Global reactivity descriptors, which provide a deeper understanding of the compound's chemical behavior, can also be calculated. researchgate.net

Table 1: Calculated Electronic Properties of this compound The following table is a representative example of data that would be generated from quantum chemical calculations.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.9 D |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | 1.1 eV |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | 7.8 eV |

Molecular Docking and Binding Affinity Predictions for Drug Design

Molecular docking is a computational technique used extensively in structure-based drug design (SBDD) to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a macromolecular target, typically a protein. nih.govjscimedcentral.com This method is crucial for screening virtual libraries of compounds and for optimizing lead candidates. jscimedcentral.com The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.govmdpi.com

Given that this compound is a known precursor for synthesizing compounds like protein tyrosine phosphatase 1B (PTP1B) inhibitors, molecular docking can be employed to study how these derivatives interact with the PTP1B active site. chemicalbook.com The docking simulation predicts the binding mode and estimates the binding energy, often expressed as the Gibbs free energy of binding (ΔG). nih.gov A lower, more negative binding energy suggests a more stable protein-ligand complex and, consequently, a higher binding affinity. nih.gov These predictions help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. jscimedcentral.com

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative This table illustrates typical output from a molecular docking simulation against a therapeutic target like PTP1B.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity. |

| Inhibitory Constant (Ki, predicted) | 150 nM | Low nanomolar concentration predicted to inhibit protein function. |

| Number of Hydrogen Bonds | 3 | Indicates specific, strong interactions with active site residues. |

| Interacting Residues | Arg45, Asp48, Phe182 | Identifies key amino acids in the binding pocket involved in the interaction. |

ADMET and Drug-Likeness Computational Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET analysis computationally predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. researchgate.net These in silico methods are vital for filtering out compounds with poor ADMET profiles early in the drug discovery process, saving time and resources. phcogj.com

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of ≤ 500 Daltons, a logP (a measure of lipophilicity) of ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

For this compound, computational tools can predict these properties. Additionally, other parameters such as the number of rotatable bonds (a measure of molecular flexibility) and the topological polar surface area (TPSA) are evaluated to predict permeability and oral bioavailability. phcogj.com Predictions can also be made regarding metabolism by cytochrome P450 enzymes and potential toxicity, such as carcinogenicity or inhibition of the hERG gene. researchgate.netphcogj.com

Table 3: Predicted ADMET and Drug-Likeness Profile of this compound Data generated using computational prediction tools based on the structure of this compound.

| Property | Predicted Value | Compliance |

| Molecular Weight | 247.13 g/mol | Complies with Lipinski's Rule (≤ 500) |

| logP | 4.8 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 0 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 0 Ų | Indicates high membrane permeability. |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, favorable for binding. |

| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this pathway. |

| hERG Inhibition | Low Risk (Predicted) | Low predicted risk of cardiotoxicity. |

Thermodynamic Modeling of Solubility and Solution Properties

The solubility of an active pharmaceutical ingredient is a critical physicochemical property that influences its bioavailability and the design of manufacturing processes like crystallization. vito.be Thermodynamic modeling allows for the correlation and prediction of solubility in various solvent systems. While direct studies on this compound are limited, extensive research on the closely related compound 4'-bromomethyl-2-cyanobiphenyl (B120350) provides a strong model for these thermodynamic investigations. researchgate.netnist.gov

Experimental solubility data is often correlated using thermodynamic models such as the modified Apelblat equation, the van't Hoff equation, and the Wilson model. researchgate.netresearchgate.net These models can accurately represent the relationship between solubility and temperature, providing a mathematical framework for process optimization. vito.be

In industrial applications, mixed solvent systems are frequently used to fine-tune solubility for crystallization and purification processes. Studies on 4'-bromomethyl-2-cyanobiphenyl have determined its solubility in binary solvent mixtures, such as {acetone + ethanol}, {acetone + n-propanol}, and {acetone + n-butanol}, across a range of temperatures (e.g., 278.15 K to 313.15 K). researchgate.netresearchgate.net

The findings consistently show that the solubility of the compound increases with rising temperature. researchgate.net In the tested acetone-alcohol mixtures, solubility was also found to increase with a higher mole fraction of acetone, identifying acetone as a good solvent for this class of compounds. researchgate.netnist.gov This data is essential for designing efficient crystallization processes by allowing for precise control over supersaturation.

Table 4: Experimental Mole Fraction Solubility (x) of 4'-Bromomethyl-2-cyanobiphenyl in an Acetone (1) + Ethanol (2) Mixture at Different Temperatures Data adapted from studies on a closely related biphenyl (B1667301) derivative. researchgate.netnist.gov

| Temperature (K) | Mole Fraction of Acetone (w₁) | Experimental Solubility (10³x) |

| 283.15 | 0.2015 | 1.85 |

| 283.15 | 0.6021 | 4.12 |

| 283.15 | 0.8012 | 6.01 |

| 298.15 | 0.2015 | 3.35 |

| 298.15 | 0.6021 | 7.98 |

| 298.15 | 0.8012 | 11.95 |

| 313.15 | 0.2015 | 5.86 |

| 313.15 | 0.6021 | 14.98 |

| 313.15 | 0.8012 | 22.97 |

Based on experimental solubility data, the thermodynamic properties of mixing can be calculated to understand the dissolution process at a molecular level. researchgate.net The Gibbs free energy of mixing (ΔG_mix), enthalpy of mixing (ΔH_mix), and entropy of mixing (ΔS_mix) provide insight into the spontaneity and energy changes of the dissolution process. fiveable.melibretexts.org

A negative ΔG_mix indicates a spontaneous mixing process. libretexts.org The enthalpy of mixing reflects the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy of mixing is generally positive, reflecting the increase in randomness as the solute dissolves. fiveable.me These properties are often calculated using the van't Hoff and Gibbs equations. researchgate.net

The activity coefficient is another important parameter derived from solubility data, which quantifies the deviation of a component's behavior from an ideal solution. fiveable.me It provides information about the intermolecular interactions between the solute and solvent molecules.

Table 5: Mixing Thermodynamic Properties of 4'-Bromomethyl-2-cyanobiphenyl in Solution This table summarizes the types of thermodynamic data that can be calculated from solubility studies.

| Thermodynamic Property | Significance | Typical Observation |

| Gibbs Energy of Mixing (ΔG_mix) | Indicates the spontaneity of the dissolution process. | Negative, indicating spontaneous mixing. |

| Enthalpy of Mixing (ΔH_mix) | Describes the heat absorbed or released during dissolution. | Positive, indicating an endothermic process (heat is absorbed). |

| Entropy of Mixing (ΔS_mix) | Measures the change in disorder of the system upon mixing. | Positive, indicating an entropy-driven process. |

| Activity Coefficient (γ) | Measures the deviation from ideal solution behavior. | Values greater than 1 indicate positive deviations from Raoult's law. |

Analytical Method Development and Validation for 4 Bromomethylbiphenyl and Impurities

High-Performance Liquid Chromatography (HPLC) Methodologies